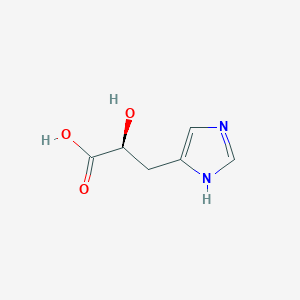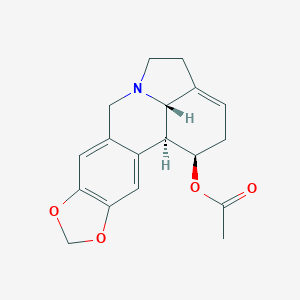![molecular formula C7H18O2SSi B084096 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol CAS No. 14857-92-2](/img/structure/B84096.png)
3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol, also known as DMST, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMST is a thiol derivative that contains a silicon atom, making it a valuable compound in the field of organosilicon chemistry. In
Mécanisme D'action
3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has been shown to have a unique mechanism of action. It is a thiol derivative that contains a silicon atom, which makes it more stable than traditional thiols. 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has been found to react with metal ions, such as copper and iron, forming stable complexes. This property has been used in the development of metal ion sensors. 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has also been found to react with free radicals, making it a potential antioxidant.
Effets Biochimiques Et Physiologiques
3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has been found to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases. 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. Additionally, 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has been shown to have antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has several advantages for lab experiments. It is stable and easy to handle, making it a valuable reagent in organic synthesis. 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has also been found to be highly selective in its reactions with metal ions, making it a potential candidate for metal ion sensors. However, 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has some limitations. It is a relatively new compound, and its properties are still being studied. Additionally, 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol is expensive, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol. One area of interest is the development of new organosilicon compounds using 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol as a precursor. These compounds may have applications in materials science, electronics, and pharmaceuticals. Additionally, the antioxidant and anti-inflammatory properties of 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol make it a potential therapeutic agent for oxidative stress-related and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol and its potential applications.
In conclusion, 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol is a valuable compound in the field of organosilicon chemistry. Its unique properties have led to its application in various scientific fields. 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties, making it a potential candidate for the development of new therapeutic agents. Further studies are needed to fully understand the properties and potential applications of 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol.
Méthodes De Synthèse
3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol can be synthesized by reacting 3-chloro-2-methylpropane-1-thiol with dimethoxymethylsilane in the presence of a base such as potassium carbonate. The reaction yields 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol and potassium chloride as a byproduct. This method has been found to be efficient and yields high purity 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol.
Applications De Recherche Scientifique
3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has been extensively studied for its application in various scientific fields. It has been used as a reagent in organic synthesis, specifically in the preparation of thioethers and thioesters. 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has also been used as a precursor for the synthesis of organosilicon compounds, which have been found to have applications in materials science, electronics, and pharmaceuticals.
Propriétés
Numéro CAS |
14857-92-2 |
|---|---|
Nom du produit |
3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol |
Formule moléculaire |
C7H18O2SSi |
Poids moléculaire |
194.37 g/mol |
Nom IUPAC |
3-[dimethoxy(methyl)silyl]-2-methylpropane-1-thiol |
InChI |
InChI=1S/C7H18O2SSi/c1-7(5-10)6-11(4,8-2)9-3/h7,10H,5-6H2,1-4H3 |
Clé InChI |
MYTGSIBJVCBXJW-UHFFFAOYSA-N |
SMILES |
CC(C[Si](C)(OC)OC)CS |
SMILES canonique |
CC(C[Si](C)(OC)OC)CS |
Autres numéros CAS |
14857-92-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one](/img/structure/B84015.png)
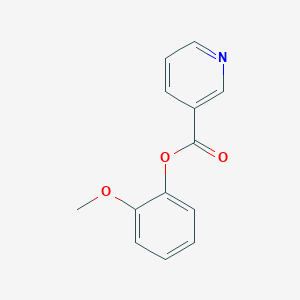
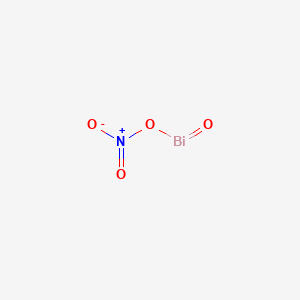
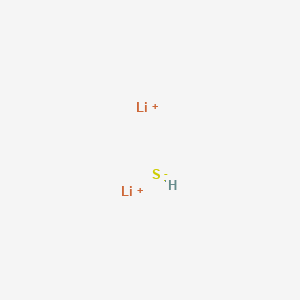
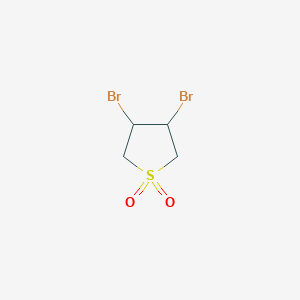
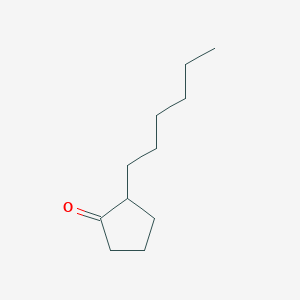
![magnesium;3-[(12E)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-12-(oxidomethylidene)-4-oxo-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoate;hydron](/img/structure/B84022.png)
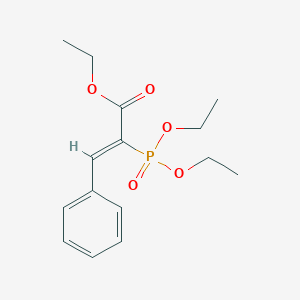
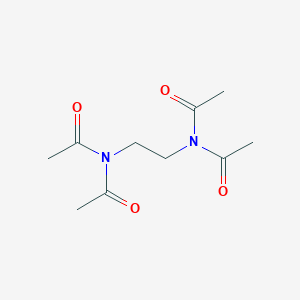
![[2-[(8R,9S,10R,13S,14S,16S,17R)-16-bromo-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B84028.png)
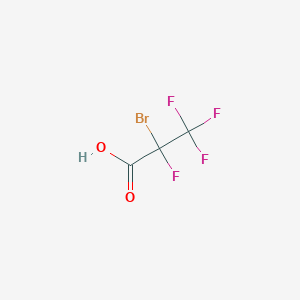
![[1,1'-Biphenyl]-2,5-diol, 4'-methyl-](/img/structure/B84033.png)
